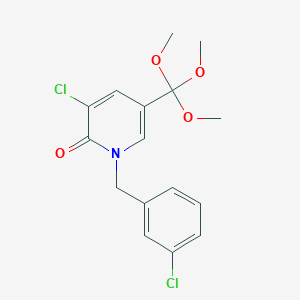![molecular formula C12H8ClNO3 B2437058 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid CAS No. 866150-72-3](/img/structure/B2437058.png)
3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid, also known as 3-Cl-PBCA, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a colorless solid with a molecular formula of C9H7ClNO3 and a molecular weight of 207.59 g/mol. It is an important intermediate for the synthesis of various organic compounds such as drugs, dyes, and agrochemicals. 3-Cl-PBCA is a versatile compound, as it can be used for a variety of applications, including as a reagent for the synthesis of other organic compounds, as an intermediate in the synthesis of drugs, as a stabilizer in the production of dyes, and as an additive to agrochemicals.
Scientific Research Applications
Coordination Polymers and Luminescent Properties
Complexes involving derivatives of benzenecarboxylic acid, like 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid, have been synthesized to form three-dimensional lanthanide coordination polymers. These polymers exhibit unique topologies and interesting luminescent properties. For instance, the study by Qin et al. (2005) discusses the creation of compounds with unprecedented rutile-related topologies, highlighting their potential in material science applications (Qin, Wang, Wang, & Su, 2005).
Synthesis of Important Intermediates
This chemical is also crucial in synthesizing important intermediates for other compounds. Niu Wen-bo (2011) discusses the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, a new insecticide. This highlights the compound's role in developing new agricultural chemicals (Niu Wen-bo, 2011).
Creation of Novel Compounds
Research also focuses on the creation of novel compounds using this chemical. For example, Yang Yun-shang (2010) synthesized a series of new 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, demonstrating the versatility and reactivity of this compound in synthetic chemistry (Yang Yun-shang, 2010).
Photophysical Properties
The compound's derivatives have been used to explore photophysical properties. Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzenecarboxylic acid, studying their crystal structures and photophysical properties. This research contributes to the understanding of light-matter interactions in novel materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Chemical Reactions and Oxidation Processes
Additional research includes studies on chemical reactions and oxidation processes involving benzenecarboxylic acid derivatives. Pourali et al. (2012) investigated the selective oxidation of primary benzylic alcohols using a polymer-supported periodic acid, demonstrating the potential of these compounds in organic synthesis and chemical transformations (Pourali, Tabaean, & Nazifi, 2012).
properties
IUPAC Name |
3-(6-chloropyridin-2-yl)oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-5-2-6-11(14-10)17-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDODOKUCZAQJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2436982.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2436983.png)


![1-(tert-butyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2436987.png)

![6-(4-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2436990.png)

![N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2436995.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)